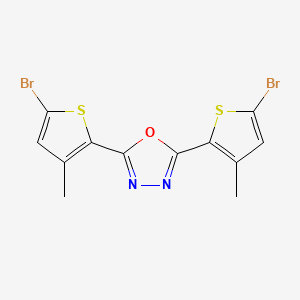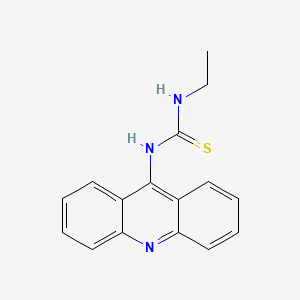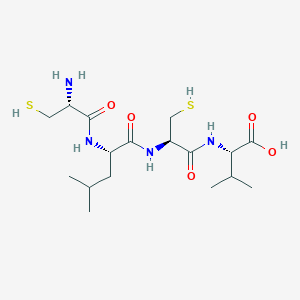![molecular formula C13H13ClN2O3S B14199231 N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide CAS No. 833455-55-3](/img/structure/B14199231.png)
N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide is a chemical compound with the molecular formula C13H13ClN2O3S It is known for its unique structure, which includes a chlorophenoxy group attached to a pyridine ring, further connected to an ethanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide typically involves the reaction of 4-chlorophenol with 3-bromopyridine under basic conditions to form the intermediate 3-(4-chlorophenoxy)pyridine. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or pyridine derivatives.
科学的研究の応用
N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-[3-(4-chlorophenoxy)pyridin-4-yl]methanesulfonamide
- N-[3-(4-chlorophenoxy)pyridin-4-yl]propylsulfonamide
Uniqueness
N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
833455-55-3 |
|---|---|
分子式 |
C13H13ClN2O3S |
分子量 |
312.77 g/mol |
IUPAC名 |
N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-2-20(17,18)16-12-7-8-15-9-13(12)19-11-5-3-10(14)4-6-11/h3-9H,2H2,1H3,(H,15,16) |
InChIキー |
SNPVCUNFLUMOJV-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
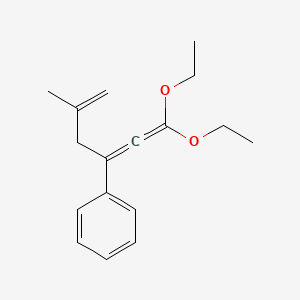
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
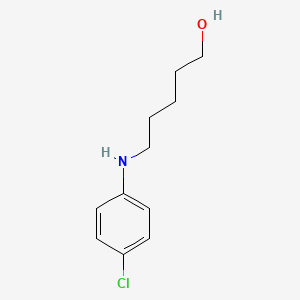
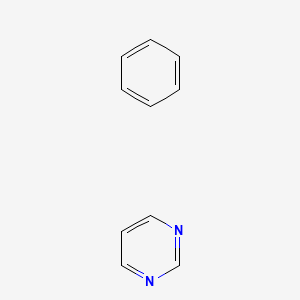
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
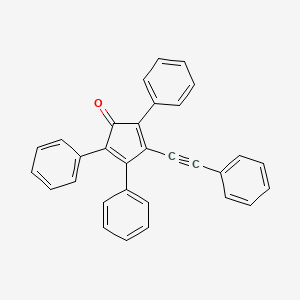
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
